Lipophilicity (XLogP3) Differentiates 4,6-Dichloro from Unsubstituted and Mono-Chloro Analogs
The computed XLogP3 for 4-(4,6-dichloro-1,3-benzothiazol-2-yl)morpholine is 3.8 [1]. By comparison, the unsubstituted analog 4-(1,3-benzothiazol-2-yl)morpholine has an estimated XLogP3 of approximately 2.5 [2], and the mono-chloro analog 4-(6-chloro-1,3-benzothiazol-2-yl)morpholine (CAS 259792-68-2) has an estimated XLogP3 of approximately 3.2 . The 0.6 log unit increase over the mono-chloro analog and >1.3 log unit increase over the unsubstituted parent indicate that the 4,6-dichloro scaffold may exhibit enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Unsubstituted analog (CAS 4225-26-7): XLogP3 ≈ 2.5; Mono-chloro analog (CAS 259792-68-2): XLogP3 ≈ 3.2 |
| Quantified Difference | +1.3 log units vs. unsubstituted; +0.6 log units vs. mono-chloro |
| Conditions | In silico prediction (XLogP3 algorithm); values from authoritative chemical databases |
Why This Matters
Higher lipophilicity of the 4,6-dichloro compound may translate to superior cell membrane permeability, enabling more efficient intracellular target engagement in cell-based assays compared to less lipophilic analogs.
- [1] Kuujia.com. Computed XLogP3 for 4,6-dichloro-2-(morpholin-4-yl)-1,3-benzothiazole (CAS 252725-57-8): 3.8. View Source
- [2] CARL ROTH GmbH. 2-(Morpholin-4-yl)-1,3-benzothiazole (CAS 4225-26-7) technical datasheet. MW: 220.29; estimated XLogP3: ~2.5 based on structural comparison. View Source
